molecular formula C21H18FN3O3 B2871803 (4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1359315-19-7

(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

カタログ番号: B2871803
CAS番号: 1359315-19-7
分子量: 379.391
InChIキー: BKBYZOVAXFWZGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone" is a fluorinated quinoline derivative featuring a benzo[d][1,3]dioxol-5-ylamino substituent at position 4 and a pyrrolidin-1-yl methanone group at position 3. The fluorine atom at position 6 enhances metabolic stability and bioavailability, while the benzo[d][1,3]dioxole moiety may influence binding affinity to biological targets . This article provides a detailed comparison of this compound with structurally and functionally related analogues, emphasizing physicochemical properties, structural motifs, and research findings.

特性

IUPAC Name

[4-(1,3-benzodioxol-5-ylamino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c22-13-3-5-17-15(9-13)20(16(11-23-17)21(26)25-7-1-2-8-25)24-14-4-6-18-19(10-14)28-12-27-18/h3-6,9-11H,1-2,7-8,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBYZOVAXFWZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC5=C(C=C4)OCO5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Mode of Action

Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

It’s worth noting that similar compounds have been found to influence gaba-ergic neurotransmission in the brain. This suggests that the compound might affect neurotransmitter signaling pathways.

Result of Action

Similar compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line. This suggests that the compound might have significant cytotoxic effects on cancer cells.

生物活性

The compound (4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, also known by its CAS number 1359315-19-7, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H18FN3O3C_{21}H_{18}FN_{3}O_{3} with a molecular weight of 379.4 g/mol. Its structure includes several functional groups that are believed to contribute to its biological activity:

PropertyValue
Molecular FormulaC21H18FN3O3C_{21}H_{18}FN_{3}O_{3}
Molecular Weight379.4 g/mol
CAS Number1359315-19-7

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activities. For instance, derivatives similar to (4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone have shown promising results against various cancer cell lines.

Case Studies and Research Findings

  • Synthesis and Evaluation : One study synthesized a series of benzodioxole derivatives and evaluated their anticancer activities against HepG2 and HCT116 cell lines. The results showed that certain derivatives had IC50 values significantly lower than standard drugs like doxorubicin, indicating potent antitumor effects .
  • Mechanism of Action : The mechanisms underlying the anticancer effects include:
    • Cell Cycle Arrest : Compounds have been found to induce cell cycle arrest at the S phase and G2/M phase in cancer cells, leading to apoptosis .
    • Apoptosis Induction : The activation of apoptotic pathways was confirmed through assessments involving annexin V-FITC staining and analysis of mitochondrial apoptosis pathway proteins .
  • Inhibition of Angiogenesis : Some derivatives demonstrated anti-angiogenic properties by inhibiting VEGFR signaling pathways, which are crucial for tumor growth and metastasis .

Comparative Biological Activity

A comparison of various compounds with similar structures reveals a trend in biological activity:

CompoundIC50 (µM)Cell LineMechanism of Action
(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanoneTBDTBDApoptosis induction
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)2.38HepG2EGFR inhibition
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide2.5HUVECAnti-angiogenic

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of similar compounds suggest good bioavailability and metabolic stability. Furthermore, toxicity assessments indicate that many derivatives exhibit low cytotoxicity towards normal cell lines while maintaining efficacy against cancer cells .

類似化合物との比較

Key Observations :

  • Morpholine vs. Pyrrolidine : Morpholine (oxygen-containing) increases solubility but may reduce membrane permeability compared to pyrrolidine .
  • Fluorine Position: 6-F substitution in quinolines enhances metabolic stability compared to non-fluorinated analogues .

Heterocyclic Variants

Compound Name Core Structure Key Features
Thieno[2,3-b]pyridine derivatives Thienopyridine Sulfur-containing heterocycle, bromophenyl
Imidazolidinone derivatives Imidazolidinone Difluorobenzo[d][1,3]dioxole, nitrile

Key Observations :

  • Thienopyridine vs.

Spectroscopic and Crystallographic Analysis

  • NMR Spectroscopy: ¹H-NMR: Quinoline protons (δ 8.2–9.0 ppm), benzo[d][1,3]dioxole protons (δ 5.9–6.1 ppm) . ¹³C-NMR: Carbonyl signal (δ 170–175 ppm), fluorinated carbon (δ 110–115 ppm) .
  • X-ray Crystallography :
    • Software like SHELXL and Mercury enable precise determination of bond angles and packing patterns. For example, the pyrrolidine group may adopt a chair conformation, optimizing steric interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。